

Applications of ¹²⁵Te NMR in Organometallic Chemistry: A Detailed Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium-125 Nuclear Magnetic Resonance (125 Te NMR) spectroscopy is a powerful analytical technique for the characterization of organotellurium compounds. With a natural abundance of 7.07% and a spin of 1/2, the 125 Te nucleus provides sharp signals over a very wide chemical shift range of approximately 5800 ppm.[1][2] This extreme sensitivity to the local electronic environment makes 125 Te NMR an invaluable tool for elucidating molecular structure, studying dynamic processes, and monitoring reactions in organometallic chemistry. This document provides detailed application notes and experimental protocols for utilizing 125 Te NMR spectroscopy in a research and development setting.

Application Notes Structural Characterization and Elucidation

The vast chemical shift range of ¹²⁵Te makes it highly sensitive to the nature of substituents attached to the tellurium atom. Different classes of organotellurium compounds resonate in distinct regions of the ¹²⁵Te NMR spectrum, aiding in their identification and structural confirmation. The chemical shift is significantly influenced by the oxidation state of tellurium, the electronegativity of bonded atoms, and the overall molecular geometry.[3][4]

Key Insights from ¹²⁵Te Chemical Shifts:



- Oxidation State: Higher oxidation states of tellurium generally lead to downfield shifts (higher ppm values).
- Electronegativity of Substituents: More electronegative substituents attached to tellurium cause a deshielding effect, resulting in downfield shifts.
- Coordination Environment: Changes in the coordination number and geometry around the tellurium center are reflected in the ¹²⁵Te chemical shift.

Studying Ligand Exchange Reactions

¹²⁵Te NMR is an effective tool for monitoring ligand exchange reactions at the tellurium center. The significant changes in the chemical shift upon substitution of one ligand for another allow for the straightforward tracking of the reaction progress, identification of intermediates, and determination of equilibrium constants.

Investigation of Dynamic Processes and Fluxional Behavior

Variable-temperature (VT) ¹²⁵Te NMR spectroscopy can be employed to study dynamic processes such as conformational changes and fluxional behavior in organotellurium compounds.[1] Changes in the NMR spectrum as a function of temperature can provide thermodynamic and kinetic parameters for these processes. For instance, the coalescence of signals at higher temperatures can indicate rapid exchange between different conformations.

Probing Metal-Tellurium Interactions

In organometallic complexes containing tellurium ligands, the ¹²⁵Te chemical shift and coupling constants can provide valuable information about the nature of the metal-tellurium bond. The coordination of a telluroether to a metal center, for example, typically results in a significant downfield shift of the ¹²⁵Te resonance.

Quantitative Data

The following tables summarize typical ¹²⁵Te NMR chemical shifts and coupling constants for various classes of organotellurium compounds.



Table 1: Typical 125Te NMR Chemical Shifts of Organotellurium Compounds

Class of Compound	Structure Example	Typical Chemical Shift Range (ppm)	Reference
Tellurols	R-TeH	-100 to 100	[5]
Dialkyl Tellurides	R-Te-R'	100 to 500	[1]
Diaryl Tellurides	Ar-Te-Ar'	400 to 700	[1]
Alkyl Aryl Tellurides	R-Te-Ar	300 to 600	[1]
Ditellurides	R-Te-Te-R	-225 to 1503	[5][6]
Tellurium(IV) Halides	R ₂ TeCl ₂	800 to 1200	[2]
Telluronium Salts	R₃Te ⁺	600 to 900	
Tellurocarbonyls	R-C(Te)-R'	2000 to 2500	_
Metal-Telluride Complexes	LnM-TeR2	500 to 800	[7]

Note: Chemical shifts are referenced to neat dimethyl telluride (Me₂Te) at 0 ppm.[5]

Table 2: Selected 125 Te Coupling Constants

Coupling Nuclei	Coupling Type	Typical Coupling Constant (Hz)	Reference
¹²⁵ Te-¹H	² J(Te,H)	20 - 40	[1]
¹²⁵ Te- ¹³ C	¹J(Te,C)	150 - 300	[2]
¹²⁵ Te- ¹³ C	² J(Te,C)	10 - 75	[2]
¹²⁵ Te- ¹³ C	³J(Te,C)	10 - 75	[2]
¹²⁵ Te- ³¹ P	¹J(Te,P)	400 - 800	[2]
¹²⁵ Te- ¹²⁵ Te	² J(Te,Te)	~680	[8]



Experimental Protocols Protocol 1: 1D ¹²⁵Te NMR Spectroscopy

This protocol outlines the steps for acquiring a standard one-dimensional ¹²⁵Te NMR spectrum.

- 1. Sample Preparation:
- Accurately weigh 20-50 mg of the organotellurium compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean, dry vial.[9]
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.[10]
- Cap the NMR tube securely.
- 2. NMR Spectrometer Setup:
- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve good homogeneity. For ¹²⁵Te, good shimming is crucial to obtain sharp lines.
- 3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.
- Nucleus: Select 125Te.
- Transmitter Frequency (O1P): Center the spectral window on the expected chemical shift region of your compound.



- Spectral Width (SW): Due to the large chemical shift range of ¹²⁵Te, a wide spectral width is
 often necessary. Start with a width of at least 2000 ppm (approximately 158 kHz on a 500
 MHz spectrometer).
- Acquisition Time (AQ): A typical acquisition time is 0.5 1.0 seconds.
- Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient.
- Pulse Width (P1): Calibrate the 90° pulse width for ¹²⁵Te. A typical value is 10-20 μs.
- Number of Scans (NS): The number of scans will depend on the concentration of the sample. Start with 64 or 128 scans and increase as needed to achieve a good signal-tonoise ratio.
- 4. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the spectrum manually to obtain pure absorption lineshapes.
- Apply a baseline correction to the spectrum.
- Reference the spectrum to an external standard (e.g., Me₂Te at 0 ppm) or an internal reference if used.
- Integrate the signals if quantitative analysis is required.

Protocol 2: 2D ¹H-¹²⁵Te HMQC/HSQC Spectroscopy

This protocol is for acquiring a two-dimensional correlation spectrum between proton and tellurium nuclei, which is useful for assigning protons attached to carbons alpha to the tellurium atom.

- 1. Sample Preparation:
- Follow the same procedure as for 1D ¹²⁵Te NMR, ensuring a well-dissolved and particulatefree sample. A slightly higher concentration may be beneficial.



- 2. NMR Spectrometer Setup:
- Lock and shim the spectrometer as for a 1D experiment.
- 3. Acquisition Parameters:
- Pulse Program: Select a gradient-enhanced HMQC or HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
- Nuclei: Set F2 (direct dimension) to ¹H and F1 (indirect dimension) to ¹²⁵Te.
- Transmitter Frequencies (O1P for ¹H, O2P for ¹²⁵Te): Center the respective spectral windows
 on the proton and tellurium chemical shift regions of interest.
- Spectral Widths (SW in F2 for ¹H, SW in F1 for ¹²⁵Te): Set the ¹H spectral width to cover all relevant proton signals (e.g., 10-12 ppm). Set the ¹²⁵Te spectral width to encompass the expected tellurium resonances.
- Number of Points (TD): Typically 2048 points in F2 and 256-512 increments in F1.
- Number of Scans (NS): Use a multiple of 4 or 8 scans per increment.
- Relaxation Delay (D1): 1.5-2.0 seconds.
- ¹J(H,Te) Coupling Constant: The pulse sequence delay for polarization transfer is based on the one-bond coupling constant. For ¹²⁵Te, direct one-bond ¹H-¹²⁵Te couplings are not common. This experiment is more applicable for identifying protons on atoms adjacent to tellurium, relying on longer-range couplings (e.g., ²J(H,Te) or ³J(H,Te)). Optimize the delay based on an estimated long-range coupling constant (e.g., 5-10 Hz).
- 4. Data Processing:
- Apply a Fourier transform in both dimensions.
- Phase the spectrum in both dimensions.
- Apply a baseline correction.



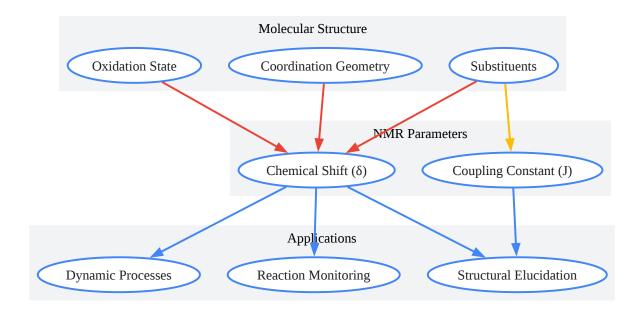
• Reference the spectrum in both dimensions.

Visualizations



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Caption: Workflow for 1D ¹²⁵Te NMR Spectroscopy.



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Caption: Factors influencing ¹²⁵Te NMR parameters and their applications.



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